molecular formula C15H18N2 B1517574 4-(aminomethyl)-N-ethyl-N-phenylaniline CAS No. 1019575-69-9

4-(aminomethyl)-N-ethyl-N-phenylaniline

Cat. No.: B1517574
CAS No.: 1019575-69-9
M. Wt: 226.32 g/mol
InChI Key: OHMFRAHJYIYNMO-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-ethyl-N-phenylaniline is a substituted aniline derivative featuring an ethyl group and a phenyl group attached to the nitrogen atom of the aniline core, along with an aminomethyl substituent at the para position. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

IUPAC Name

4-(aminomethyl)-N-ethyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-17(14-6-4-3-5-7-14)15-10-8-13(12-16)9-11-15/h3-11H,2,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMFRAHJYIYNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-(Aminomethyl)-N-ethyl-N-phenylaniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(aminomethyl)-N-ethyl-N-phenylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 4-(aminomethyl)-N-ethyl-N-phenylaniline, differing in substituents, electronic effects, or backbone modifications:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference ID
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline Methoxybenzylamino, dimethyl groups 270.38 Potential in dye synthesis or catalysis
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Methoxyphenylamino, dimethyl groups 270.38 Studied for crystallographic properties
N-Ethyl-4-nitroaniline Nitro group at para position, ethyl substitution 166.18 Intermediate in organic synthesis
4-(1-Phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline Bulky phenylethyl substituents 273.37 Antioxidant applications (e.g., rubber)
4-(Aminomethyl)pyridine derivatives Pyridine backbone with aminomethyl group Variable Ion channel modulation in neurons

Key Research Findings

  • Antitumor Activity: 4-Arylaminoquinazolines () demonstrate that ethyl and phenyl substitutions enhance antiproliferative effects, suggesting similar modifications in the target compound could yield bioactive derivatives .
  • Ion Channel Modulation: 4-(Aminomethyl)pyridine derivatives () potentiate calcium currents, indicating that the aminomethyl group’s positioning critically influences bioactivity .

Biological Activity

4-(Aminomethyl)-N-ethyl-N-phenylaniline, a compound belonging to the class of aminomethyl phenyl derivatives, has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20N2\text{C}_{16}\text{H}_{20}\text{N}_{2}

This compound features an aminomethyl group attached to a phenyl ring, which is essential for its biological activity.

Research has indicated that compounds similar to this compound can modulate amyloid precursor protein (APP) metabolism, influencing the release of amyloid-beta peptides (Aβ). These peptides are implicated in Alzheimer's disease pathology. Specifically, studies have shown that certain derivatives can inhibit Aβ release and enhance the stability of APP carboxy-terminal fragments (CTFs), which may contribute to neuroprotective effects .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring and the amine group significantly influence the biological activity of aminomethyl phenyl derivatives. For instance, compounds with electron-donating groups on the phenyl ring demonstrated enhanced inhibitory effects on Aβ peptide release. The most effective compounds in these studies exhibited IC50 values in the micromolar range (4.1-6.0 µM) against both Aβ40 and Aβ42 .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundActivity TypeIC50 (µM)Notes
15aAβ40 Inhibition4.1Significant reduction in peptide release
16aAβ42 Inhibition6.0Increased stability of APP CTFs
15a & 16aCytotoxicity>100No cytotoxicity observed at high concentrations

Case Studies

  • Neuroprotective Effects : In a study involving human neuroblastoma cell lines (SY5Y-APP695), compounds similar to this compound were shown to redirect APP metabolism towards decreased Aβ peptide release while maintaining low cytotoxicity .
  • Anticancer Activity : Another study focused on derivatives containing the 4-(aminomethyl)benzamide fragment demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs), including EGFR and HER-2. Compounds exhibited up to 92% inhibition at low concentrations (10 nM), indicating potential for development as anticancer agents .
  • Quantitative Structure-Activity Relationship : QSAR analysis has been utilized to correlate structural features with biological activity, leading to insights into how modifications can enhance efficacy against targeted pathways such as those involved in cancer proliferation and neurodegeneration .

Preparation Methods

Reductive Amination Approach

One common method to introduce the aminomethyl group involves reductive amination of a corresponding aldehyde or ketone precursor with an amine source.

  • Step 1: Starting from 4-formyl-N-ethyl-N-phenylaniline, the aldehyde group at the para position is reacted with ammonia or an amine equivalent.
  • Step 2: The imine intermediate formed is reduced using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation to yield the aminomethyl derivative.

This method is favored for its mild conditions and good selectivity, minimizing over-alkylation or side product formation.

N-Alkylation of Diphenylamine Derivatives

The N-ethyl-N-phenylaniline core can be synthesized by alkylation of diphenylamine or aniline derivatives:

  • Step 1: Diphenylamine is subjected to N-ethylation using ethyl halides or ethyl sulfate under basic conditions.
  • Step 2: Subsequent N-phenylation can be achieved via Buchwald-Hartwig amination or Ullmann-type coupling with aryl halides.

Representative Detailed Synthetic Procedure

A typical synthesis reported in literature for closely related compounds involves the following steps:

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Protection of amino group on 4-bromo-2-nitroaniline Di-tert-butyl dicarbonate (Boc2O), base Boc-protected intermediate
2 Suzuki coupling to introduce phenyl group Arylboronic acid, Pd catalyst, base Phenyl-substituted intermediate
3 Reduction of nitro group to amino Hydrogenation (H2, Pd/C) or chemical reduction Amino intermediate ready for further coupling
4 Coupling with aminomethyl benzoate derivative Condensation reaction Formation of aminomethyl-substituted product
5 Deprotection of Boc group HCl in ethyl acetate Final this compound

This multi-step approach ensures regioselective functionalization and high yields of the target compound.

Alternative Synthetic Methods and Considerations

  • Direct C-N Coupling: Copper-catalyzed C-N coupling reactions using copper salts and ligands under mild conditions can be employed to form diphenylamine derivatives, which can then be aminomethylated.
  • Reductive Amination Variants: Using formaldehyde or paraformaldehyde as the aminomethyl source in the presence of reductants (e.g., sodium cyanoborohydride) offers an efficient route to the aminomethyl group.
  • Use of Protecting Groups: Sulfonamide protection (e.g., o-nitrobenzenesulfonamide) allows selective N-alkylation and prevents over-alkylation, which is critical for complex amine derivatives.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Challenges/Notes
Reductive Amination Aldehyde precursor, amine source, reducing agent (NaBH4, H2/Pd) Mild, selective, good yields Requires aldehyde intermediate
N-Alkylation of Diphenylamine Ethyl halides, aryl halides, Pd or Cu catalysts Modular, allows varied substitutions Multi-step, requires protection steps
Protection-Deprotection Boc2O, sulfonamide groups, acid/base for deprotection Controls selectivity, prevents side reactions Adds steps, requires careful handling
Copper-Catalyzed C-N Coupling Copper salts, ligands, aryl halides Mild conditions, recyclable ligands Ligand and catalyst optimization needed

Research Findings and Optimization

  • The use of Boc protection followed by Suzuki coupling and reduction steps has been shown to yield high purity products with minimal side reactions.
  • Copper-catalyzed C-N coupling with recyclable ligands improves environmental impact and cost-effectiveness.
  • Reductive amination with formaldehyde derivatives is efficient but requires control to avoid over-alkylation or polymerization.
  • Acidic deprotection conditions (e.g., HCl in ethyl acetate) effectively remove protecting groups without damaging the aminomethyl functionality.

Q & A

What are the established synthetic routes for 4-(aminomethyl)-N-ethyl-N-phenylaniline, and how can reaction conditions be optimized for higher yields?

Basic Research Question
A common synthetic approach involves alkylation of primary amines with alkyl halides under basic conditions. For example, reacting 4-(chloromethyl)-N-ethyl-N-phenylaniline with ammonia or its derivatives in the presence of a base (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane or ethanol at 25–40°C yields the target compound. Optimization can focus on solvent polarity (e.g., DCM vs. EtOH), reaction time, and stoichiometric ratios of reagents. Yields of 65–80% are achievable under controlled conditions, as demonstrated in analogous benzylamine syntheses .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Basic Research Question
Key methods include:

  • UV/Vis Spectroscopy : Monitor λmax at ~255 nm for aromatic amine derivatives, as validated for structurally related compounds .
  • HPLC : Use reverse-phase columns (C18) with acetonitrile/water gradients and UV detection to assess purity (≥98% as per analytical standards) .
  • NMR : Confirm the presence of the aminomethyl group (-CH2NH2) via <sup>1</sup>H NMR (δ ~3.3 ppm for -CH2- and δ ~1.4 ppm for ethyl groups) .

What computational strategies are effective in predicting the binding affinity of this compound derivatives with biological targets?

Advanced Research Question
Molecular docking and molecular dynamics (MD) simulations using tools like AMBER 16 with GAFF force fields are robust for predicting ligand-protein interactions. For example, parameterization of similar aminomethyl-substituted ligands (e.g., 4-(aminomethyl) benzoic acid in PDB ID: 3KGP) enables accurate modeling of binding modes and free energy calculations. Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

How should contradictory data in the spectroscopic analysis of this compound derivatives be resolved?

Advanced Research Question
Contradictions in NMR or mass spectrometry data often arise from impurities or tautomerism. Resolve by:

  • Cross-Validation : Compare results across techniques (e.g., HPLC purity vs. NMR integration).
  • Isotopic Labeling : Use deuterated solvents or <sup>15</sup>N-labeled analogs to clarify ambiguous signals.
  • Computational Validation : Simulate NMR spectra using software like Gaussian or ACD/Labs to match experimental peaks .

What strategies are recommended for designing derivatives of this compound to study structure-bioactivity relationships?

Advanced Research Question
Systematic modifications include:

  • Side-Chain Functionalization : Introduce dialkyl groups (e.g., methyl, ethyl) to the aminomethyl nitrogen to alter hydrophilicity and steric effects .
  • Solid-Phase Synthesis : Incorporate the compound into peptide backbones using Boc-protected intermediates to evaluate bioactivity in vitro .
  • In Silico Screening : Prioritize derivatives with optimal LogP (1.5–3.5) and polar surface area (<60 Ų) for membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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